5-((4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
5-((4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a furan ring and substituted with a 4-chlorophenyl group and a 4-methylpiperazinyl moiety. The compound’s core structure is shared with several derivatives reported in the literature, which exhibit modifications in the chlorophenyl position, piperazine substituents, or additional functional groups (e.g., ethoxy or methoxy substituents) . These modifications are critical for tuning biological activity, solubility, and pharmacokinetic properties.
Properties
IUPAC Name |
5-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2S/c1-24-8-10-25(11-9-24)16(13-4-6-14(21)7-5-13)17-19(27)26-20(29-17)22-18(23-26)15-3-2-12-28-15/h2-7,12,16,27H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPMSUGRAFRPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a member of the thiazolo[3,2-b][1,2,4]triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound includes a thiazole ring fused with a triazole moiety and functional groups such as a chlorophenyl and methylpiperazine. This structural configuration is believed to contribute significantly to its biological activity.
Anticancer Activity
Several studies have reported on the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance:
- A derivative similar to our compound exhibited significant cytotoxic activity against various cancer cell lines. The presence of the 4-chlorophenyl group was associated with enhanced potency compared to other substituents like p-tolyl or 4-methoxyphenyl .
- In vitro studies indicated that modifications in side chains could lead to varying degrees of anticancer activity. Specifically, compounds with methylpiperazine groups showed promising results against gastric and colon cancers .
Antibacterial and Antitubercular Activity
Research has demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives possess broad-spectrum antibacterial properties:
- Compounds derived from this class were tested against Mycobacterium smegmatis , showing minimum inhibitory concentrations (MIC) as low as 50 μg/mL , indicating substantial antitubercular activity .
- The antibacterial efficacy was influenced by electron-withdrawing groups on the phenyl ring, enhancing the overall antimicrobial effect .
The mechanisms through which these compounds exert their biological effects are multifaceted:
- The thiazolo[3,2-b][1,2,4]triazole scaffold is known to inhibit specific enzymes involved in bacterial protein synthesis and cancer cell proliferation. For example, some derivatives have been shown to inhibit leucyl-tRNA synthetase effectively .
- The presence of the methylpiperazine moiety appears to enhance solubility and bioavailability, contributing to the overall efficacy of the compound in biological systems .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine Substitutions
The piperazine ring is a common feature in compounds targeting central nervous system (CNS) receptors or antimicrobial agents. Key analogs include:
Key Findings:
- Chlorophenyl Position : Para-substituted chlorophenyl groups (as in the target compound) are sterically favorable for planar receptor binding, while ortho- or meta-substitutions (e.g., ) may introduce steric hindrance or alter electronic interactions.
Core Modifications: Thiazolo-Triazole Derivatives
Variations in the thiazolo[3,2-b][1,2,4]triazole core and substituents significantly impact biological activity:
Key Findings:
- Furan vs. Thiophene : Thiophene-containing analogs (e.g., ) exhibit higher thermal stability (melting point >250°C) compared to furan derivatives (230–232°C), likely due to sulfur’s stronger intermolecular interactions.
- Solubility Modifications : Ethoxycarbonyl-piperazine derivatives (e.g., ) demonstrate improved solubility in polar solvents, suggesting that ester functional groups enhance hydrophilicity.
Q & A
Q. What synthetic methodologies are recommended for constructing the thiazolo[3,2-b][1,2,4]triazol-6-ol core in this compound?
The synthesis of heterocyclic cores like thiazolo-triazole often involves multi-step reactions. A validated approach includes:
- Step 1 : Condensation of thiazole precursors with triazole-forming reagents (e.g., hydrazine derivatives) under reflux in polar aprotic solvents like DMF or ethanol .
- Step 2 : Functionalization via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) to introduce substituents like the 4-chlorophenyl or furan-2-yl moieties .
- Step 3 : Final purification using recrystallization (e.g., in methanol/water mixtures) and characterization via IR, -NMR, and LC-MS to confirm regioselectivity .
Q. How can researchers optimize reaction yields for introducing the 4-methylpiperazine moiety?
The 4-methylpiperazine group is typically introduced via nucleophilic substitution or reductive amination. Key optimizations include:
- Catalyst selection : Use of bleaching earth clay (pH 12.5) in PEG-400 medium enhances reactivity and reduces side products .
- Temperature control : Maintaining 70–80°C prevents decomposition of thermally sensitive intermediates .
- Stoichiometry : Equimolar ratios of reactants (e.g., 1.00 mmole each) minimize unreacted starting materials .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in spectral data (e.g., 1H^1H1H-NMR vs. LC-MS) for this compound?
Discrepancies between spectral datasets often arise from isomerism or residual solvents. A systematic approach includes:
- Multi-technique validation : Cross-validate using -NMR, 2D-COSY, and high-resolution mass spectrometry (HRMS) to confirm molecular connectivity .
- Computational modeling : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values to identify conformational outliers .
- Crystallography : Single-crystal X-ray diffraction (if feasible) provides unambiguous structural confirmation .
Q. How can molecular docking predict the biological relevance of this compound’s substituents?
The 4-chlorophenyl and furan-2-yl groups may target enzymes like 14-α-demethylase (CYP51). A robust workflow involves:
- Target selection : Use Protein Data Bank (PDB) structures (e.g., 3LD6) for docking simulations .
- Ligand preparation : Optimize the compound’s 3D structure using software like AutoDock Vina, accounting for protonation states of the piperazine group .
- ADME analysis : Predict pharmacokinetic properties (e.g., LogP, solubility) using tools like SwissADME to prioritize synthetic targets .
Q. What experimental designs address low reproducibility in heterocyclic coupling reactions?
Non-reproducible yields often stem from trace impurities or inconsistent catalysis. Mitigation strategies include:
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent polarity, catalyst loading) and identify critical factors .
- Flow chemistry : Continuous-flow reactors improve mixing and thermal control, enhancing reproducibility for sensitive intermediates .
- In-line monitoring : Use TLC or HPLC to track reaction progress in real time .
Data-Driven Research Challenges
Q. How do steric effects from the 4-methylpiperazine group influence the compound’s conformational stability?
The bulky piperazine substituent can induce steric hindrance, affecting binding affinity. To assess this:
- Dynamic NMR : Study rotational barriers of the piperazine ring to quantify steric constraints .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100+ ns to observe conformational flexibility .
Q. What mechanistic insights explain unexpected byproducts during furan-2-yl incorporation?
Side reactions (e.g., oxidation or ring-opening of furan) may occur due to:
- Electrophilic attack : Protect the furan oxygen with trimethylsilyl groups during coupling .
- Oxidative conditions : Replace metal catalysts (e.g., Pd) with enzyme-mediated systems to avoid furan degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
